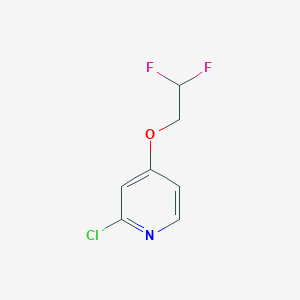

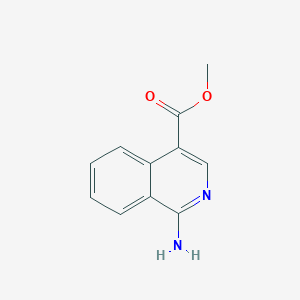

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

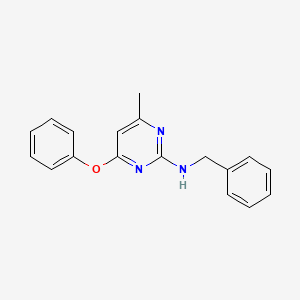

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound that belongs to the class of pyridines. It is also known by the name of Lu AE58054. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The purpose of

Applications De Recherche Scientifique

Intramolecular Cyclization

A new method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides has been developed, utilizing di-tert-butylsilyl bis(trifluoromethanesulfonate) for a Boekelheide-type reaction. This approach highlights the potential for creating complex nitrogen-containing cycles, which are foundational in many pharmaceuticals and organic materials (Massaro et al., 2011).

Spin-Crossover and Crystallographic Phase Changes

Research into Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands has shown a subtle interplay between spin-crossover and crystallographic phase changes. This study provides insights into the structural dynamics of metal-organic frameworks and their potential applications in sensing and memory storage devices (Cook et al., 2015).

Termination of Cationic Cyclisations

Sulfonamides have been identified as novel terminators of cationic cyclizations, facilitating the efficient formation of polycyclic systems. This discovery opens new avenues for synthesizing complex organic molecules with potential applications in drug discovery and development (Haskins & Knight, 2002).

Antimicrobial Activity

A study on the synthesis, spectral analysis, and biological evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide revealed these compounds' potential in combating enzyme-linked diseases. The research underscores the importance of structural modifications in enhancing biological activity, particularly against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases (Khalid et al., 2016).

Anticancer Agents

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and shown to induce oxidative stress and glutathione depletion in cancer cells. This class of compounds exhibited cytotoxic effects in various cancer cell lines, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Synthesis of Heterocycles

Activated nitriles in heterocyclic chemistry have led to the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. Some of these compounds exhibited antimicrobial activity, demonstrating their potential in pharmaceutical applications (Ammar et al., 2004).

Propriétés

IUPAC Name |

4-(1-butylsulfonylpiperidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-3-11-20(17,18)16-10-4-5-14(12-16)19-13-6-8-15-9-7-13/h6-9,14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONAACAAXRXPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2602891.png)

![N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2602892.png)

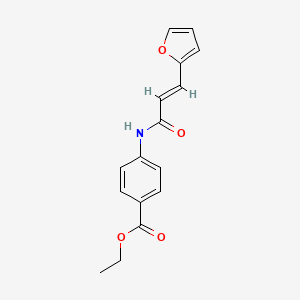

![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)

![2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2602908.png)

![3-Methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazolin-4-one](/img/structure/B2602909.png)